molecular formula C11H16ClNO2 B7829780 4-[(Isopropylamino)methyl]benzoic acid hydrochloride

4-[(Isopropylamino)methyl]benzoic acid hydrochloride

Cat. No.: B7829780
M. Wt: 229.70 g/mol
InChI Key: OVTZXDMHNDQJKL-UHFFFAOYSA-N
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Description

4-[(Isopropylamino)methyl]benzoic acid hydrochloride is an organic compound with the molecular formula C11H15NO2·HCl It is a derivative of benzoic acid, where the carboxyl group is substituted with an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Isopropylamino)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Formylbenzoic acid is reacted with isopropylamine in the presence of a suitable solvent, such as ethanol or methanol.

    Step 2: The reaction mixture is heated to reflux for several hours to facilitate the formation of the imine intermediate.

    Step 3: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 4-[(Isopropylamino)methyl]benzoic acid.

    Step 4: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Isopropylamino)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Isopropylamino)methyl]benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Isopropylamino)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylamino)methyl]benzoic acid
  • 4-[(Ethylamino)methyl]benzoic acid
  • 4-[(Cyclohexylamino)methyl]benzoic acid

Uniqueness

4-[(Isopropylamino)methyl]benzoic acid hydrochloride is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZXDMHNDQJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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